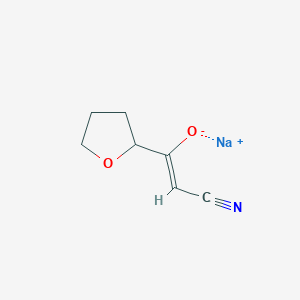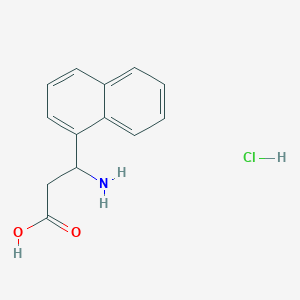![molecular formula C11H10Cl2F2O B2765875 [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol CAS No. 2375260-47-0](/img/structure/B2765875.png)
[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This molecule is a cyclobutane derivative that contains two fluorine atoms and two chlorine atoms attached to a phenyl ring.
Scientific Research Applications
Chemical Synthesis and Reactions
- Mono-Aryl Substituted Methylenecyclobutanes Reactions : A study by Jiang and Shi (2009) found that mono-aryl substituted methylenecyclobutanes undergo reactions with diphenyl diselenide in the presence of iodosobenzene diacetate and H2O, resulting in aryl-(1-phenylselanylcyclobutyl)methanones (Jiang & Shi, 2009).
- Photogeneration and Reactivity of Aryl Cations : Protti et al. (2004) explored the photogeneration and reactivity of 4-hydroxy(methoxy)phenyl cation, offering insights into the reductive dehalogenation of certain compounds (Protti, Fagnoni, Mella & Albini, 2004).
Biochemistry and Medicine
- Biocatalytic Synthesis : Chen et al. (2021) conducted research on the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, using a liquid-liquid biphasic microreaction system. This study highlights the use of [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol in green chemistry and efficient synthesis (Chen et al., 2021).
Material Science and Engineering
- Methanol in Membrane Reactor Technology : Dalena et al. (2018) discuss the use of methanol as a building block for complex chemical compounds and its role in hydrogen generation via membrane reactor technology. This research underscores the significance of methanol in advanced material science and engineering applications (Dalena et al., 2018).
Environmental Science
- Photolysis in Environmental Contexts : The study by Clark, James, and Watkins (1985) on the photolysis of diclobutrazol in methanol provides insights into environmental degradation processes and the formation of various compounds through photocyclization (Clark, James & Watkins, 1985).
properties
IUPAC Name |
[1-(3,5-dichlorophenyl)-3,3-difluorocyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2F2O/c12-8-1-7(2-9(13)3-8)10(6-16)4-11(14,15)5-10/h1-3,16H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYWARMTXNVMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CO)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B2765792.png)
![N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765793.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2765795.png)

![3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2765798.png)
![(3-Fluoro-4-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2765799.png)
![4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2765804.png)

![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol](/img/structure/B2765806.png)


![3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2765812.png)
![N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2765813.png)
